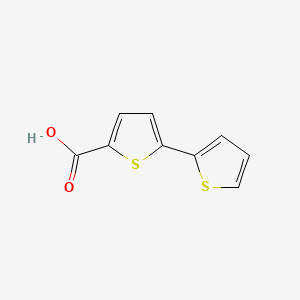

2,2'-Bithiophene-5-carboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNWHEHDBNNKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174612 | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-55-1 | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Bithiophene-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,2'-Bithiophene-5-carboxylic acid (BTCA), a pivotal building block in the fields of organic electronics, materials science, and pharmaceuticals. The document is structured to offer researchers, scientists, and drug development professionals both theoretical insights and practical, field-proven protocols. We will delve into the mechanistic underpinnings of each synthetic strategy, offering a comparative analysis of their advantages and limitations. Key methodologies covered include the classical bromination-carboxylation sequence, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, and the Fiesselmann ring-closure synthesis. Each section includes detailed, step-by-step experimental protocols, troubleshooting advice, and safety considerations. Quantitative data is summarized in comparative tables, and key transformations are visualized through workflow diagrams to enhance understanding and reproducibility.

Introduction: The Significance of this compound

This compound (BTCA) is an organic compound featuring two thiophene rings linked at their 2-positions, with a carboxylic acid functional group at the 5-position of one ring.[1] Its rigid, planar structure and extended π-conjugated system impart unique electronic and optical properties, making it a highly sought-after precursor for a variety of advanced materials.[1]

In the realm of organic electronics , BTCA is a fundamental component in the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.[1] The bithiophene unit serves as an excellent electron donor, and the carboxylic acid group provides a versatile handle for further functionalization, enabling the fine-tuning of material properties such as solubility, energy levels, and morphology.

In pharmaceutical research , the bithiophene scaffold is present in a number of biologically active compounds. The structural rigidity and potential for diverse intermolecular interactions make BTCA and its derivatives interesting candidates for the development of novel therapeutics, including enzyme inhibitors and biosensors.[2] For instance, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid has been investigated as a potential biosensor for detecting antigen-antibody interactions.[2]

Given its importance, the efficient and scalable synthesis of BTCA is of paramount importance. This guide will explore the most reliable and versatile methods for its preparation.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Functionalization of a Pre-formed Bithiophene Core: This is a convergent approach where the 2,2'-bithiophene skeleton is first constructed, followed by the introduction of the carboxylic acid group at the 5-position. This is often achieved through halogenation and subsequent carboxylation.

-

Construction of the Bithiophene Ring System with the Carboxylic Acid Moiety: This is a more linear approach where one thiophene ring, already bearing the carboxylic acid or a precursor group, is coupled with another thiophene unit. This is exemplified by cross-coupling reactions. A "ring closure" approach, such as the Fiesselmann synthesis, also falls under this category, where the substituted thiophene ring is formed in the course of the synthesis.[3]

The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups. The following sections will provide in-depth analysis and protocols for the most prominent methods within these strategies.

Pathway 1: Bromination and Carboxylation of 2,2'-Bithiophene

This is arguably the most traditional and widely employed route to BTCA. The strategy involves the selective bromination of 2,2'-bithiophene at the 5-position, followed by a metal-halogen exchange and subsequent quenching with carbon dioxide.

Mechanistic Rationale

The high reactivity of the α-positions (2 and 5) of the thiophene ring towards electrophilic substitution makes the direct bromination of 2,2'-bithiophene a feasible first step. The existing thiophene ring at the 2-position directs the incoming electrophile (bromine) to the vacant 5-position.

Following bromination, the introduction of the carboxylic acid is typically achieved via a lithium-halogen exchange using an organolithium reagent, most commonly n-butyllithium (n-BuLi). This forms a highly nucleophilic 5-lithio-2,2'-bithiophene intermediate. This potent nucleophile readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), forming a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final this compound.

References

An In-depth Technical Guide to 2,2'-Bithiophene-5-carboxylic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,2'-Bithiophene-5-carboxylic acid (BTCA), a key heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis methodologies, and diverse applications of BTCA, grounding all claims in authoritative scientific literature.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a conjugated bithiophene backbone and a reactive carboxylic acid group. This unique combination of a charge-transporting moiety and a versatile functional handle makes it a valuable building block in various scientific and technological fields. The extended π-conjugation across the two thiophene rings imparts favorable electronic and optical properties, which are central to its applications in organic electronics.[1] Concurrently, the carboxylic acid group provides a site for a wide array of chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored functionalities for applications in medicinal chemistry and sensor technology.[2]

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₂S₂ | [2] |

| Molecular Weight | 210.27 g/mol | |

| Appearance | Solid | |

| Melting Point | 175 - 184 °C | [2] |

| Boiling Point | 396.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.438 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in polar aprotic solvents like THF and 1,4-dioxane. Limited solubility in water and nonpolar solvents. | [2] |

| pKa | Not experimentally determined. Expected to be in the range of 4-5, typical for carboxylic acids. |

Spectroscopic and Structural Characterization

A thorough understanding of the spectral and structural features of this compound is crucial for its identification and for elucidating its electronic and geometric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the thiophene rings and the carboxylic acid group.

-

¹H NMR: The proton spectrum would exhibit signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the bithiophene core. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-13 ppm).[3]

-

¹³C NMR: The carbon spectrum would show distinct signals for the eight carbon atoms of the bithiophene rings. The carboxyl carbon is expected to resonate in the range of 170-185 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the carboxylic acid and the thiophene rings.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C=O Stretch: A strong absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl stretching of the conjugated carboxylic acid.

-

C-O Stretch and O-H Bend: Bands corresponding to C-O stretching and O-H bending are also expected in the fingerprint region.

-

Thiophene Ring Vibrations: C-H and C=C stretching and bending vibrations of the thiophene rings will also be present. A detailed vibrational analysis of the related 2-thiophenecarboxylic acid provides a reference for these assignments.[4][5]

UV-Visible and Fluorescence Spectroscopy

The electronic properties of this compound give rise to distinct absorption and emission spectra.

-

UV-Visible Absorption: The compound exhibits strong absorption in the UV region due to π-π* transitions within the conjugated bithiophene system.

-

Fluorescence Emission: Upon excitation, it shows fluorescence, typically in the blue to bluish-green region of the spectrum.[2]

Synthesis Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and the availability of starting materials.

Bromination and Carboxylation of 2,2'-Bithiophene

A common and direct approach involves the selective bromination of 2,2'-bithiophene at the 5-position, followed by carboxylation.

Caption: General scheme of the Fiesselmann thiophene synthesis.

Applications in Research and Development

The unique structural features of this compound have led to its exploration in several cutting-edge applications.

Organic Electronics

As a derivative of bithiophene, BTCA is a key building block for the synthesis of conjugated polymers and small molecules used in organic electronic devices. [2]The bithiophene unit provides a pathway for efficient charge transport, while the carboxylic acid group can be used to tune the electronic properties, improve processability, or anchor the molecule to surfaces. These materials are being investigated for use in:

-

Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells. [2]* Organic Field-Effect Transistors (OFETs): As the semiconducting channel material. [2]* Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or charge-transport layers.

Drug Development and Biological Probes

Thiophene-containing compounds are known to exhibit a wide range of biological activities. While specific studies on the anticancer or antioxidant properties of this compound are emerging, its derivatives have shown promise. For instance, related bichalcophene-5-carboxamidines have been investigated for their anticancer activity. [6]The carboxylic acid functionality allows for the straightforward synthesis of amides, esters, and other derivatives, making it a versatile scaffold for generating libraries of compounds for biological screening. [2]Additionally, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid has been explored as a potential biosensor. [7] Potential Biological Signaling Pathway Interaction

Caption: Hypothetical interaction of a BTCA derivative with a biological pathway.

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, and respiratory irritation upon inhalation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest due to its unique combination of electronic and chemical properties. Its role as a versatile building block in organic electronics is well-established, and its potential in the development of novel therapeutics and sensors is an active area of research. This guide has provided a detailed overview of its physicochemical properties, synthetic methodologies, and key applications, offering a valuable resource for scientists and researchers working with this important compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy this compound | 2060-55-1 [smolecule.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Table 3 from Vibrational Spectra ( FTIR , FT-Raman ) , NBO and HOMO , LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method | Semantic Scholar [semanticscholar.org]

- 6. Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure of 2,2'-Bithiophene-5-carboxylic Acid

Introduction: The Quintessential Building Block

In the landscape of organic electronics and functional materials, the strategic design of molecular building blocks is paramount. Among these, 2,2'-Bithiophene-5-carboxylic acid (BTCA) has emerged as a cornerstone molecule. Its deceptively simple structure—two thiophene rings linked together and functionalized with a carboxylic acid group—belies a rich and tunable electronic character. This guide provides an in-depth analysis of the electronic structure of BTCA, offering a synthesized perspective for researchers, chemists, and material scientists. Understanding these core properties is critical for harnessing BTCA's full potential in applications ranging from organic photovoltaics (OPVs) and field-effect transistors (OFETs) to advanced sensors and pharmaceuticals.[1][2][3]

The Molecular Architecture: A Symphony of Conjugation and Induction

At its heart, the electronic behavior of BTCA is governed by two principal features: the π-conjugated system of the bithiophene backbone and the electronic influence of the terminal carboxylic acid group.

-

π-Conjugation in the Bithiophene Core: The bithiophene unit consists of two five-membered aromatic rings connected by a carbon-carbon single bond. The overlapping p-orbitals of the sulfur and carbon atoms across both rings create a delocalized π-electron system.[1] This extended conjugation is the primary pathway for charge mobility, allowing electrons to move across the molecule with relative ease. The planarity of the bithiophene system is crucial, as it maximizes the orbital overlap, thereby enhancing these charge transport properties.[1]

-

Inductive Effect of the Carboxylic Acid Group: The carboxylic acid (-COOH) moiety, positioned at the 5-position of one thiophene ring, acts as an electron-withdrawing group. Through an inductive effect, it pulls electron density from the π-conjugated system of the thiophene rings.[4] This redistribution of charge significantly modulates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are the primary determinants of its electronic and optical properties.[1][4] This functionalization is a key tool for tuning the material's energy levels for specific device architectures.[5]

Computational Deep Dive: Predicting Electronic Behavior with Density Functional Theory (DFT)

To gain a predictive understanding of BTCA's electronic landscape, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT provides a robust framework for modeling molecular properties by approximating the electron density, offering a balance of accuracy and computational efficiency that is well-suited for organic semiconductor materials.[6][7]

Causality in Method Selection: Why B3LYP/6-31G?*

The choice of a functional and basis set in DFT is a critical decision that directly impacts the accuracy of the results. For thiophene-based systems, the hybrid functional B3LYP has consistently demonstrated a strong correlation with experimental data for predicting electronic and optical properties.[6][8] It effectively incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electron correlation in π-conjugated systems. This is paired with a Pople-style basis set, such as 6-31G * or higher, which provides sufficient flexibility for the valence electrons and includes polarization functions (the '*') to accurately describe the bonding environment, especially around the sulfur atom.[6][9]

Standard Protocol: DFT Geometry Optimization and Electronic Property Calculation

-

Structure Input: A 3D model of the BTCA molecule is constructed.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This step is crucial, as the molecular geometry dictates the orbital overlap and, consequently, the electronic properties. The calculation is considered converged when the forces on each atom are minimized below a defined threshold (e.g., < 0.02 eV/Å).[10]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum.

-

Single-Point Energy Calculation: Using the optimized geometry, a final, more accurate calculation is performed to determine the energies of the molecular orbitals, including HOMO and LUMO.

-

Data Extraction: The HOMO and LUMO energy values are extracted. The HOMO-LUMO gap (Egap) is calculated as ELUMO - EHOMO. Visualization of the HOMO and LUMO electron density plots reveals where charge carriers (holes and electrons) are likely to reside and move.

Theoretical Electronic Properties

DFT calculations reveal that the HOMO of BTCA is primarily localized along the π-conjugated bithiophene backbone, while the LUMO also extends across the rings but with significant density influenced by the electron-withdrawing carboxylic acid group. This distribution facilitates intramolecular charge transfer upon excitation.

| Parameter | Representative Calculated Value (eV) | Significance |

| EHOMO | ~ -5.8 to -6.3 eV | Energy required to remove an electron (ionization potential) |

| ELUMO | ~ -1.5 to -3.6 eV | Energy gained when adding an electron (electron affinity) |

| Egap | ~ 2.2 to 4.3 eV | Correlates with optical absorption and chemical reactivity |

| Note: These values are illustrative and can vary based on the specific DFT functional, basis set, and environmental (solvent) model used.[4][11][12][13] |

Experimental Validation: Probing the Frontiers of the Electronic Structure

While computational models provide invaluable predictive insights, experimental validation is the cornerstone of scientific integrity. Two primary techniques, UV-Visible Spectroscopy and Cyclic Voltammetry, are employed to empirically measure the key electronic parameters of BTCA.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like BTCA, the absorption in the UV-visible range corresponds to the energy required to promote an electron from a bonding or non-bonding orbital (typically the HOMO) to an anti-bonding orbital (typically the LUMO).[14] This is predominantly the π → π* transition within the bithiophene system.[15] The wavelength of maximum absorption (λmax) and the onset of the absorption edge are directly related to the HOMO-LUMO gap.[16]

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of BTCA in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or THF) to achieve an absorbance in the range of 0.1-1.0 AU.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

-

Sample Measurement: Replace the solvent with the BTCA solution and record the absorption spectrum, typically over a range of 200-800 nm.[14]

-

Data Analysis: Identify the wavelength of maximum absorption (λmax). Determine the absorption onset (λonset) by finding the intersection of the tangent of the low-energy absorption edge with the baseline.

-

Optical Gap Calculation: The optical bandgap (Eg, opt) can be estimated from the absorption onset using the Planck-Einstein relation:

-

Eg, opt (eV) = 1240 / λonset (nm)

-

Key Findings: BTCA typically exhibits strong absorption in the near-ultraviolet region, with reported λmax values around 376-409 nm, corresponding to the π-π* electronic transitions within the conjugated system.[1] This absorption profile is a direct reflection of its electronic structure. The molecule also shows fluorescence emission in the blue to bluish-green spectral region.[1]

Cyclic Voltammetry (CV)

Principle: Cyclic Voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy required to add an electron to the LUMO.[17]

Experimental Protocol: Determining HOMO/LUMO via CV

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Addition: Dissolve a small amount of BTCA into the electrolyte solution.

-

Reference Calibration: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+).

-

Electrochemical Cell Setup: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential to measure the oxidation and reduction peaks of BTCA relative to the Fc/Fc+ couple.

-

Data Analysis: Determine the onset potentials for the first oxidation (Eox, onset) and first reduction (Ered, onset) events.

-

Energy Level Calculation: The HOMO and LUMO energy levels are estimated using empirical equations, referencing the known absolute energy level of the ferrocene standard (typically assumed to be -4.8 eV or -5.1 eV relative to the vacuum level).[18]

-

EHOMO (eV) = - [Eox, onset vs Fc/Fc+ + 4.8]

-

ELUMO (eV) = - [Ered, onset vs Fc/Fc+ + 4.8]

-

Key Findings: The oxidation potential for BTCA has been observed at approximately +1.46 V, indicating the energy required to remove an electron from its HOMO.[19] This relatively high oxidation potential, influenced by the electron-withdrawing -COOH group, contributes to the material's stability in electronic devices.

Synthesis: Bridging Theory and Application

The convergence of computational and experimental data provides a validated and comprehensive picture of BTCA's electronic structure.

Comparative Summary of Electronic Properties

| Method | Property | Typical Value | Insight Provided |

| DFT | EHOMO / ELUMO | See Table 1 | Predictive model of orbital energies and distribution |

| UV-Vis | Optical Bandgap (Eg, opt) | ~3.0 - 3.3 eV | Energy of the lowest electronic excitation (π → π*) |

| CV | Electrochemical Bandgap (Eg, el) | ~2.5 - 3.0 eV | Difference between first oxidation and reduction potentials |

The electronic properties of BTCA make it a highly versatile precursor. By serving as a monomer, it can be polymerized to create conjugated polymers where the fundamental electronic characteristics of the BTCA unit are extended throughout a macromolecular chain.[1] Its HOMO and LUMO levels are crucial for designing efficient donor-acceptor interfaces in organic solar cells, ensuring proper energy level alignment for charge separation and transport.[1][5][20] Furthermore, the carboxylic acid group provides a reactive handle for further functionalization or for anchoring the molecule to surfaces, a key feature in the development of chemical sensors and dye-sensitized solar cells.[1][19]

Conclusion

The electronic structure of this compound is a finely tuned system defined by the interplay between its π-conjugated backbone and the inductive influence of its carboxylic acid functionality. A synergistic approach, combining the predictive power of Density Functional Theory with the empirical validation of UV-Visible Spectroscopy and Cyclic Voltammetry, provides a robust understanding of its frontier molecular orbitals. This knowledge is not merely academic; it is the fundamental blueprint that enables scientists and researchers to rationally design and synthesize next-generation organic materials for a diverse array of high-performance applications.

References

- 1. Buy this compound | 2060-55-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DFT Frequency Calculations of Thiophene using VASP | Density Functional Theory and Practice Course [sites.psu.edu]

- 11. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijntse.com [ijntse.com]

- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 15. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. scirp.org [scirp.org]

- 20. scispace.com [scispace.com]

2,2'-Bithiophene-5-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 2,2'-Bithiophene-5-carboxylic acid

Introduction

This compound (BTCA) is a heterocyclic organic compound that has garnered significant attention within the scientific community. Structurally, it consists of two thiophene rings linked at the 2 and 2' positions, with a carboxylic acid functional group attached at the 5-position of one of the rings. This arrangement results in a conjugated system that imparts unique electronic and optical properties, making it a valuable building block in materials science and a molecule of interest in medicinal chemistry. This guide provides a comprehensive overview of BTCA, detailing its fundamental properties, synthesis, characterization, and key applications for researchers and professionals in drug development and materials science.

Core Molecular and Physical Properties

The utility of any chemical compound is fundamentally dictated by its intrinsic properties. For BTCA, its molecular structure gives rise to characteristics that are highly desirable for the development of functional organic materials.

Molecular Identity

-

Molecular Weight: Approximately 210.28 g/mol [1]

-

IUPAC Name: 5-thiophen-2-ylthiophene-2-carboxylic acid[1]

-

Common Synonyms: 2,2'-bithiophene-5-CA, 5-carboxy-2,2'-bithiophene, 5-(2-thienyl)-2-thiophenecarboxylic acid[1][6]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of BTCA is presented in the table below. These parameters are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Solid | [6] |

| Molecular Formula | C₉H₆O₂S₂ | [1][2][4] |

| Molecular Weight | ~210.3 g/mol | [1][3] |

| Melting Point | 183-184 °C | [6] |

| Flash Point | 177 °C | [2] |

| UV-Vis Absorption | λmax ≈ 376-409 nm | [1] |

| Fluorescence | Emits in the blue to bluish-green region | [1] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C |

The extensive π-conjugation across the two thiophene rings is responsible for the compound's strong absorption in the near-ultraviolet region, corresponding to π-π* electronic transitions.[1] This property is fundamental to its application in optoelectronic devices. In the solid state, the crystal structure is significantly influenced by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric arrangements.[1]

Synthesis and Methodologies

Several synthetic routes to this compound have been established, each with distinct advantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Common Synthetic Approaches

-

Bromination and Carboxylation: This is a widely employed strategy that begins with the bromination of 2,2'-bithiophene. The resulting brominated intermediate then undergoes carboxylation to introduce the carboxylic acid group. This method can achieve high yields, particularly when using n-butyllithium at cryogenic temperatures.[1]

-

Fiesselmann Thiophene Synthesis: This reaction provides a versatile approach for creating substituted thiophene rings. It is particularly useful for preparing derivatives of BTCA with various substituents on the thiophene backbone.[1][7]

The selection of solvent is critical for optimizing reaction outcomes. Polar aprotic solvents such as tetrahydrofuran (THF) and 1,4-dioxane have shown excellent performance by providing good solubility for substrates and maintaining catalyst stability.[1]

Detailed Experimental Protocol: Bromination-Carboxylation Sequence

This protocol describes a representative lab-scale synthesis of BTCA.

Objective: To synthesize this compound from 2,2'-bithiophene.

Materials:

-

2,2'-bithiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid CO₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Workflow for the synthesis of BTCA via bromination and carboxylation.

Procedure:

-

Monobromination:

-

In a flask protected from light, dissolve 2,2'-bithiophene and one molar equivalent of N-Bromosuccinimide (NBS) in dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the mixture into water and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-2,2'-bithiophene.

-

-

Carboxylation:

-

Dissolve the 5-bromo-2,2'-bithiophene intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70°C.

-

After stirring for 1 hour, pour the reaction mixture over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~1.

-

-

Workup and Purification:

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent via rotary evaporation to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Applications and Scientific Relevance

The unique structure of BTCA makes it a versatile component in several high-technology and biomedical fields.

Organic Electronics

BTCA is a key building block for π-conjugated oligomers and polymers used in organic electronic devices.[7] Its rigid, planar structure and electron-rich thiophene rings facilitate efficient charge transport.

-

Organic Photovoltaics (OPVs): Its ability to absorb light makes it a candidate for use in the active layer of organic solar cells, where it can contribute to light harvesting and charge generation.[1]

-

Organic Field-Effect Transistors (OFETs): Polymers derived from BTCA can act as the semiconducting layer in OFETs, which are essential components for flexible electronics and displays.[1]

-

Organic Light-Emitting Diodes (OLEDs): The conjugated backbone of BTCA-based materials can be tailored to emit light of specific wavelengths, making them suitable for use in OLED displays.

Caption: Role of BTCA as a building block in organic electronics.

Biomedical and Pharmaceutical Research

The biological activity of BTCA is an emerging area of interest.

-

Drug Development: The compound has shown potential for targeting diseases related to oxidative stress and inflammation.[1] It has also been observed to possess anti-inflammatory properties, possibly through the inhibition of cyclooxygenase enzymes.[2]

-

Biosensors: The ability of the bithiophene moiety to interact with biomolecules makes it a candidate for the development of novel sensors.[1]

-

Cellular Interactions: Studies indicate that BTCA can influence cell signaling pathways and modulate the activity of certain enzymes and transcription factors, thereby affecting gene expression.[1]

Safety and Handling

According to safety data, this compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation and may lead to respiratory irritation upon inhalation.[1][8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined molecular structure gives rise to valuable optical and electronic properties that are being harnessed in the field of organic electronics. Furthermore, its emerging biological activities suggest a promising future in pharmaceutical research and development. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to innovate with this versatile molecular building block.

References

- 1. Buy this compound | 2060-55-1 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labshake.com [labshake.com]

- 5. 2,2-Bithiophene-5-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. [2,2'-Bithiophene]-5-carboxylic acid | Porphynet [porphyrin.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2 | CID 364428 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2-Phenyl-5-(4-pyridyl)-1,3,4-oxadiazole Scaffold: Properties, Synthesis, and Therapeutic Applications

A Note on Chemical Identification: This guide focuses on the synthesis, properties, and applications of the 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole chemical scaffold and its derivatives. The provided CAS Number, 2060-55-1, corresponds to 2,2'-Bithiophene-5-carboxylic acid according to major chemical suppliers.[1][2][3] Given the context of drug development and pharmacological activity, this guide proceeds with the analysis of the oxadiazole scaffold, which is of significant interest in medicinal chemistry.

Executive Summary

The 1,3,4-oxadiazole ring is a vital heterocyclic motif that forms the core of numerous pharmacologically active compounds.[4][5] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester groups have made it a privileged scaffold in modern drug discovery. When substituted with phenyl and pyridyl rings, as in the case of 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole, the resulting molecule exhibits a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this scaffold, detailing its physicochemical properties, robust synthesis methodologies, and its extensive applications in medicinal chemistry, intended for researchers and professionals in the field of drug development.

Core Physicochemical and Spectroscopic Properties

The 2,5-disubstituted 1,3,4-oxadiazole core is a planar, aromatic system. The inclusion of phenyl and pyridyl rings contributes to a near-planar overall geometry, which facilitates π–π stacking interactions in the solid state.[6] These compounds are typically crystalline solids with relatively high melting points.

Table 1: Physicochemical Properties of Representative 2,5-Disubstituted 1,3,4-Oxadiazoles

| Property | Value / Description | Rationale and Significance |

|---|---|---|

| Molecular Formula | C₁₃H₉N₃O (for the parent compound) | Foundational for mass spectrometry and elemental analysis. |

| Physical Form | Solid | Typical for rigid aromatic heterocyclic systems. |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and chloroform; sparingly soluble in water.[7] | Solubility is critical for formulation and biological testing. Water solubility can be enhanced by introducing polar or ionizable functional groups.[7] |

| Melting Point | Typically >200 °C, e.g., 2-Amino-5-phenyl-1,3,4-oxadiazole: 237-242 °C | High melting points reflect the crystalline packing and intermolecular forces of the planar structure. |

| UV-Vis Absorption | Exhibits strong absorption in the UV region, typically with λ_max around 288 nm.[8] | Arises from π→π* transitions within the extended conjugated system of the aromatic rings and the oxadiazole core. |

| Fluorescence | Many derivatives are fluorescent, making them suitable for use as probes.[7][9] | The rigid, planar structure limits non-radiative decay pathways, promoting fluorescence. This is highly valuable for cellular imaging and pH sensing applications.[7] |

Spectroscopic Signature

The structural identity of 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole and its derivatives is routinely confirmed by standard spectroscopic methods.

-

¹H NMR: Aromatic protons on the phenyl and pyridyl rings typically appear in the downfield region (δ 7.0-9.0 ppm). The specific coupling patterns are diagnostic of the substitution on each ring.

-

¹³C NMR: The two carbon atoms of the 1,3,4-oxadiazole ring are highly deshielded and resonate at approximately δ 162-168 ppm.[8][10]

-

Infrared (IR) Spectroscopy: Key vibrational bands include C=N stretching around 1617 cm⁻¹, C-O-C stretching of the oxadiazole ring near 1230 cm⁻¹, and aromatic C=C stretching.[8][11]

Synthesis of the 1,3,4-Oxadiazole Core

The most prevalent and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This versatile approach allows for the introduction of diverse substituents at the 2- and 5-positions.

General Experimental Protocol: Two-Step, One-Pot Synthesis

This protocol describes the synthesis of 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole starting from isonicotinic acid hydrazide (isoniazid) and benzoyl chloride.

Step 1: Formation of the Diacylhydrazine Intermediate

-

Dissolve isonicotinic acid hydrazide (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting hydrazide.

-

The intermediate, N'-benzoylisonicotinohydrazide, can be isolated or used directly in the next step.

Step 2: Cyclodehydration to the 1,3,4-Oxadiazole Ring

-

To the reaction mixture containing the diacylhydrazine, add a dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective choice.[12]

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 4-8 hours.

-

Monitor the reaction by TLC until the intermediate is fully consumed.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole.

Causality in Protocol Design:

-

Choice of Reagents: Isonicotinic acid hydrazide and benzoyl chloride are chosen as they directly provide the required pyridyl and phenyl moieties.

-

Dehydrating Agent: POCl₃ is highly effective for this cyclization as it readily removes the elements of water, driving the reaction to completion.[12] Other agents like thionyl chloride or polyphosphoric acid can also be used.[12]

-

Work-up Procedure: The quenching on ice and subsequent neutralization are critical for safely handling the corrosive POCl₃ and precipitating the final product, which is typically insoluble in aqueous media.

References

- 1. This compound | 2060-55-1 [chemicalbook.com]

- 2. [2,2'-Bithiophene]-5-carboxylic acid | 2060-55-1 [sigmaaldrich.com]

- 3. 2060-55-1 | CAS DataBase [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 6. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 9. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of π-Conjugation in Bithiophene Carboxylic Acid: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Electronic Properties, and Supramolecular Engineering for Advanced Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Bithiophene carboxylic acids represent a pivotal class of organic molecules, underpinning significant advancements in organic electronics, sensor technology, and photovoltaics. The inherent π-conjugated system of the bithiophene backbone, coupled with the versatile functionality of the carboxylic acid group, allows for meticulous tuning of their electronic and photophysical properties. This technical guide provides a comprehensive exploration of the synthesis, characterization, and structure-property relationships of bithiophene carboxylic acids. We delve into the causal relationships behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and visual representations of key concepts are provided to facilitate a deeper understanding and practical application of these remarkable compounds.

Introduction: The Significance of π-Conjugation in Bithiophene Systems

The electronic architecture of organic materials is central to their function. In the realm of conjugated polymers and small molecules, the bithiophene moiety is a fundamental building block.[1] Its π-electron system, delocalized across the two thiophene rings, is responsible for its semiconducting properties. The extent of this delocalization, and thus the material's electronic behavior, is profoundly influenced by the planarity of the bithiophene unit and the nature of its substituents.

The introduction of a carboxylic acid group imparts a range of desirable characteristics. It can serve as an effective anchoring group for binding to metal oxide surfaces in applications like dye-sensitized solar cells (DSSCs), facilitate self-assembly through hydrogen bonding, and modulate the electronic properties of the π-system through its electron-withdrawing nature.[2] Understanding and controlling these π-conjugation effects are paramount for the rational design of novel materials with tailored functionalities.

This guide will navigate the multifaceted landscape of bithiophene carboxylic acids, from their molecular design and synthesis to their detailed characterization and the supramolecular structures they form.

Synthetic Strategies: From Building Blocks to Functional Molecules

The synthesis of bithiophene carboxylic acids can be broadly approached through two primary strategies: the "building blocks" approach, which involves the coupling of pre-functionalized thiophene rings, and the "ring closure" approach, where one of the thiophene rings is constructed in a later synthetic step.

The "Building Blocks" Approach: Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are workhorse methods for constructing the bithiophene core. These reactions offer a high degree of control over the final structure. However, they are often limited by the availability and stability of the organometallic precursors.

The "Ring Closure" Approach: The Fiesselmann Thiophene Synthesis

A notably efficient and versatile "ring closure" method is the Fiesselmann thiophene synthesis.[3] This approach allows for the construction of a substituted thiophene ring onto a pre-existing one, offering a direct route to functionalized bithiophenes.

Experimental Protocol: Synthesis of a Substituted 2,2′-Bithiophene-5-carboxylic Acid via Fiesselmann Reaction

This protocol is a representative example based on the Fiesselmann reaction for the synthesis of a 3-alkyl-2,2′-bithiophene-5-carboxylic acid.[3]

Step 1: Synthesis of the Thienyl Ketone

-

To a solution of 2-alkylthiophene (1.0 eq) and a long-chain acid chloride (1.1 eq) in a suitable solvent such as dichloromethane, add SnCl₄ (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired thienyl ketone.

Step 2: Chloroformylation of the Thienyl Ketone

-

To a solution of the thienyl ketone (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a base, such as sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the chloroformylated product.

Step 3: Fiesselmann Ring Closure and Saponification

-

To a solution of the chloroformylated ketone (1.0 eq) and methyl thioglycolate (1.2 eq) in methanol, add sodium methoxide (2.5 eq) portion-wise.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture to room temperature and add a solution of potassium hydroxide (5.0 eq) in water.

-

Reflux the mixture for an additional 4-6 hours to saponify the ester.

-

After cooling, acidify the solution with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted 2,2′-bithiophene-5-carboxylic acid.

Causality Behind Experimental Choices: The Fiesselmann reaction is chosen for its efficiency and ability to introduce diverse substituents. The three-step process allows for controlled functionalization, with each step being relatively high-yielding. The final saponification step is a standard and robust method for converting the ester to the desired carboxylic acid.

Diagram of the Fiesselmann Synthesis Workflow:

Caption: Workflow for the synthesis of a substituted 2,2′-bithiophene-5-carboxylic acid.

Characterization: Unveiling the Electronic and Photophysical Properties

A comprehensive understanding of the π-conjugation effects in bithiophene carboxylic acids necessitates a multi-faceted characterization approach, combining spectroscopic, electrochemical, and computational techniques.

Spectroscopic Analysis: Probing Electronic Transitions

UV-Visible (UV-Vis) and Fluorescence Spectroscopy are fundamental tools for investigating the electronic structure of these molecules. The position of the absorption maximum (λmax) in the UV-Vis spectrum provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The emission spectrum reveals the energy of the excited state and, when combined with absorption data, can provide insights into the Stokes shift.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the bithiophene carboxylic acid in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran).

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Causality Behind Experimental Choices: The choice of solvent can influence the spectroscopic properties due to solvatochromic effects. A non-polar solvent is often used to minimize these effects and probe the intrinsic electronic properties of the molecule. The use of a known standard for quantum yield measurements is crucial for obtaining accurate and reproducible data.

Electrochemical Analysis: Mapping Energy Levels

Cyclic Voltammetry (CV) is a powerful technique for determining the HOMO and LUMO energy levels of a molecule. The onset oxidation potential (Eox) is related to the HOMO energy level, while the onset reduction potential (Ered) is related to the LUMO energy level. These parameters are critical for designing materials for electronic devices, as they dictate charge injection and transport properties.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve the bithiophene carboxylic acid in the electrolyte solution to a concentration of approximately 10⁻³ M.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes. Record the cyclic voltammogram by sweeping the potential between appropriate limits.

-

Calibration: Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Causality Behind Experimental Choices: The use of a three-electrode system and a supporting electrolyte is standard practice in electrochemistry to ensure accurate potential control and minimize solution resistance. Deoxygenation is essential as dissolved oxygen can interfere with the electrochemical measurements.

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data. DFT can provide insights into the molecular geometry, electronic structure (HOMO/LUMO distributions), and simulated absorption spectra of bithiophene carboxylic acids. These calculations help in rationalizing the observed experimental trends and in predicting the properties of new molecular designs.[2]

Structure-Property Relationships: The Impact of Molecular Design

The electronic and photophysical properties of bithiophene carboxylic acids can be finely tuned by strategic modifications to their molecular structure.

The Influence of Substituents

The position and electronic nature of substituents on the bithiophene backbone have a profound impact on the π-conjugation.

-

Electron-donating groups (e.g., alkyl, alkoxy) generally raise the HOMO energy level and can lead to a red-shift in the absorption spectrum.

-

Electron-withdrawing groups (e.g., cyano, nitro), in addition to the carboxylic acid, will lower both the HOMO and LUMO energy levels.

The position of the substituent is also critical. For instance, substitution at the 3 and 3' positions can induce steric hindrance, leading to a twisting of the bithiophene backbone and a disruption of the π-conjugation, often resulting in a blue-shift in the absorption spectrum.

The Role of the Carboxylic Acid Group

The carboxylic acid group is not merely a passive functional handle; it actively participates in shaping the properties of the molecule.

-

Electronic Effects: As an electron-withdrawing group, it lowers the energy levels of the π-system. The position of the carboxylic acid (e.g., at the 5-position versus the 4-position) can lead to different electronic properties.[2]

-

Anchoring Functionality: In DSSCs, the carboxylic acid group serves as the primary anchoring point to the TiO₂ surface, facilitating efficient electron injection from the photoexcited dye into the semiconductor's conduction band.[4][5]

-

Supramolecular Assembly: The ability of the carboxylic acid to form strong hydrogen bonds is a key driver for the self-assembly of these molecules into well-defined supramolecular structures.[6][7][8] This can lead to the formation of H- or J-aggregates, which have distinct spectroscopic signatures and can influence the performance of organic electronic devices.

Table 1: Representative Photophysical and Electrochemical Data for Substituted Bithiophene Derivatives

| Compound | Substituent(s) | λabs (nm) | λem (nm) | EHOMO (eV) | ELUMO (eV) |

| 1 | 5-Carboxylic acid | ~350 | ~420 | -5.8 | -3.2 |

| 2 | 5-Carboxylic acid, 5'-Alkyl | ~360 | ~430 | -5.6 | -3.1 |

| 3 | 5,5'-Dicarboxylic acid | ~370 | ~440 | -5.9 | -3.3 |

Note: The values presented are approximate and can vary depending on the specific substituents and measurement conditions.

Diagram Illustrating Structure-Property Relationships:

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel cationic aryl bithiophene/terthiophene derivatives as corrosion inhibitors by chemical, electrochemical and surface investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Hydrogen-Bonding-Directed Ordered Assembly of Carboxylated Poly(3-Alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 2,2'-Bithiophene-5-carboxylic acid: From Discovery to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Science

2,2'-Bithiophene-5-carboxylic acid (BTCA) is a heterocyclic organic compound that has emerged as a critical building block in the development of advanced materials and pharmaceuticals. Its rigid, planar structure, composed of two linked thiophene rings with a carboxylic acid functional group, provides a unique combination of electronic properties and synthetic versatility. This guide offers a comprehensive overview of BTCA, from its historical roots in thiophene chemistry to its current applications in cutting-edge research, providing detailed synthetic protocols and insights into its role in organic electronics and drug discovery.

A Legacy of Discovery: The Historical Context of Thiophene and the Emergence of this compound

While the precise first synthesis of this compound is not readily found in a single seminal publication, its development is a testament to the evolution of organic synthesis. Early methods for functionalizing thiophenes laid the groundwork for the construction of more complex structures like BTCA. The development of synthetic strategies has been driven by the increasing demand for well-defined conjugated systems for various applications.

Key Synthetic Strategies: A Chemist's Guide to this compound

The synthesis of this compound can be broadly categorized into two main approaches: the "building blocks" approach, which involves the coupling of pre-functionalized thiophene rings, and the "ring closure" approach, where one of the thiophene rings is constructed onto an existing thiophene moiety.

The Building Blocks Approach: Bromination and Carboxylation

One of the most common and direct methods for synthesizing BTCA involves the bromination of 2,2'-bithiophene followed by carboxylation. This method offers good regioselectivity, targeting the 5-position of the bithiophene core.

Workflow for Bromination and Carboxylation:

A Theoretical Deep Dive into 2,2'-Bithiophene-5-carboxylic Acid: A Guide for Researchers

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the structural, electronic, and spectroscopic properties of 2,2'-Bithiophene-5-carboxylic acid (BTCA). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key theoretical concepts with practical insights, offering a roadmap for in-silico analysis of this versatile molecule.

Introduction: The Significance of this compound

This compound (C9H6O2S2) is a heterocyclic organic compound that has garnered significant attention due to its unique electronic and photophysical properties.[1] Its rigid, planar structure, arising from the conjugated π-system of the two thiophene rings, makes it an excellent building block for a variety of functional materials. The presence of the carboxylic acid group provides a versatile handle for further chemical modifications, enabling its integration into larger molecular architectures.[2]

BTCA and its derivatives are at the forefront of research in several high-impact fields:

-

Organic Electronics: The inherent charge-transport capabilities of the bithiophene core make BTCA a promising candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Theoretical studies play a crucial role in predicting and optimizing the electronic properties of these materials.

-

Sensing Applications: The ability of BTCA to interact with various analytes, including biomolecules, has led to its exploration in the development of chemical and biological sensors.[1]

-

Pharmaceutical and Drug Development: The thiophene moiety is a well-established pharmacophore found in numerous approved drugs. BTCA has shown notable biological activity, including influencing cellular signaling pathways related to oxidative stress and inflammation.[1] Computational techniques such as molecular docking are invaluable in elucidating its mechanism of action and designing more potent analogues.

This guide will delve into the theoretical frameworks and computational protocols that empower researchers to predict and understand the behavior of BTCA at a molecular level, thereby accelerating innovation in these diverse applications.

Part 1: Theoretical Methodologies for Studying BTCA

The in-silico investigation of BTCA relies on a suite of computational chemistry techniques. Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2] It is based on the principle that the properties of a molecule can be determined from its electron density. For a molecule like BTCA, DFT calculations can predict a wide range of properties, including:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra.

-

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity.

-

Spectroscopic Properties: Predicting UV-Vis absorption spectra through Time-Dependent DFT (TD-DFT).

A common and effective approach for studying molecules like BTCA involves the B3LYP functional with a 6-311++G(d,p) basis set.[3]

A Typical Computational Workflow

The following diagram illustrates a standard workflow for the theoretical investigation of BTCA using DFT.

Caption: A typical workflow for the computational analysis of BTCA.

Part 2: In-Depth Analysis of BTCA's Properties

Molecular Structure and Geometry

The foundational step in any theoretical study is the accurate determination of the molecule's geometry. DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters of BTCA (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.37 | S1-C1-C2 | 111.5 |

| C2-C3 | 1.42 | C1-C2-C3 | 112.0 |

| C3-C4 | 1.38 | C2-C3-C4 | 111.8 |

| C4-S1 | 1.72 | C3-C4-S1 | 112.2 |

| C1-S1 | 1.73 | C4-S1-C1 | 92.5 |

| C1-C5 | 1.46 | C1-C5-S2 | 110.9 |

| C7-C9 | 1.48 | C6-C7-C9 | 125.1 |

| C9=O1 | 1.21 | O1-C9-O2 | 123.5 |

| C9-O2 | 1.35 | C9-O2-H1 | 107.2 |

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

Electronic Properties: HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are fundamental to understanding the electronic behavior of a molecule.[4] The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition.[5]

For BTCA, the HOMO is typically localized over the electron-rich bithiophene backbone, while the LUMO is also distributed across the conjugated system, often with significant contributions from the carboxylic acid group. A smaller HOMO-LUMO gap generally implies a more facile electronic excitation and a red-shift (longer wavelength) in the UV-Vis absorption spectrum.[6]

Table 2: Calculated Electronic Properties of BTCA

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Note: These values are illustrative and can be influenced by the computational level of theory and solvent effects.

Spectroscopic Predictions

DFT calculations can accurately predict the vibrational frequencies of BTCA, which correspond to the peaks observed in experimental IR and Raman spectra.[3] Each calculated frequency can be assigned to specific vibrational modes, such as C-H stretching, C=C stretching of the thiophene rings, and the characteristic C=O stretching of the carboxylic acid group. This allows for a detailed interpretation of the experimental spectra and a deeper understanding of the molecule's vibrational dynamics.

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra.[7] By calculating the energies and oscillator strengths of electronic transitions, one can predict the absorption maxima (λ_max) in the UV-Vis spectrum.[8] For BTCA, the primary absorption bands in the UV-Vis region are typically due to π → π* transitions within the conjugated bithiophene system. The position of these bands is highly sensitive to the electronic nature of substituents and the planarity of the molecule.

Application in Drug Development: Molecular Docking

Theoretical studies are particularly valuable in the realm of drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of BTCA, docking studies can be employed to investigate its binding affinity and mode of interaction with specific protein targets that are implicated in disease.[10][11]

The general workflow for a molecular docking study is as follows:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of BTCA is optimized using DFT, as described previously.

-

Docking Simulation: A docking program is used to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex.

This information is invaluable for understanding the molecular basis of BTCA's biological activity and for guiding the design of new derivatives with improved potency and selectivity.

Part 3: Practical Protocols and Considerations

Step-by-Step Protocol for DFT Calculation of BTCA

-

Molecule Building: Construct the 3D structure of BTCA using a molecular modeling software package.

-

Initial Optimization: Perform an initial geometry optimization using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting structure.

-

DFT Geometry Optimization: Set up a DFT calculation using a functional such as B3LYP and a basis set like 6-311++G(d,p). This will yield the optimized geometry at a high level of theory.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted IR and Raman spectra.

-

Electronic Property Calculation: From the results of the geometry optimization, extract the HOMO and LUMO energies and visualize the molecular orbitals.

-

TD-DFT Calculation: To predict the UV-Vis spectrum, perform a TD-DFT calculation on the optimized geometry to obtain the excitation energies and oscillator strengths of the lowest-lying electronic transitions.

Conclusion and Future Outlook

Theoretical and computational studies provide a powerful and indispensable toolkit for elucidating the fundamental properties of this compound. From predicting its molecular structure and spectroscopic signatures to modeling its interactions with biological targets, in-silico methods offer unparalleled insights that can guide and accelerate experimental research. As computational resources continue to grow and theoretical models become more sophisticated, we can expect that the role of computational chemistry in the design and characterization of novel BTCA-based materials and therapeutics will only expand. The continued synergy between theoretical predictions and experimental validation will be key to unlocking the full potential of this remarkable molecule.

References

- 1. "Structural, Spectroscopic, and Computational Studies of [2,2′-bithioph" by Jeffrey D. Einkauf, Logesh Mathivathanan et al. [nsuworks.nova.edu]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties [frontiersin.org]

- 6. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 7. UV/vis absorption/emission — VeloxChem program manual [veloxchem.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Solubility Profile of 2,2'-Bithiophene-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 2,2'-Bithiophene-5-carboxylic acid (BTCA), a pivotal heterocyclic building block in the development of advanced materials and therapeutics. Understanding the solubility of this compound is fundamental to its application in organic electronics, polymer chemistry, and medicinal chemistry.[1] This document will delve into the physicochemical properties of BTCA that govern its solubility, provide detailed experimental protocols for its determination, and discuss the implications of its solubility in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound (BTCA) is a conjugated heterocyclic compound with the molecular formula C₉H₆O₂S₂ and a molecular weight of approximately 210.28 g/mol .[1] Its rigid, planar structure, arising from the two linked thiophene rings, coupled with the functional handle of a carboxylic acid group, makes it a versatile precursor for the synthesis of a wide array of functional materials. These include conjugated polymers for organic photovoltaics and organic field-effect transistors, as well as novel pharmaceutical agents.[1]

The solubility of a compound is a critical physicochemical parameter that dictates its utility in various applications. In drug development, solubility significantly influences bioavailability and formulation strategies. For materials science, it is crucial for solution-phase processing and the formation of uniform thin films. A thorough understanding of the solubility of BTCA in different media is therefore paramount for its effective utilization.

Physicochemical Properties Governing Solubility

The solubility of BTCA is governed by a combination of its molecular structure and the properties of the solvent. Key parameters include its polarity, pKa, and octanol-water partition coefficient (LogP).

| Property | Value | Source |

| Molecular Weight | 210.28 g/mol | [1] |

| Melting Point | 183-184 °C | |

| XLogP3 | 3.17480 | |

| pKa (predicted) | ~3.5 - 4.5 | |

| UV-Vis λmax | 376-409 nm | [1] |